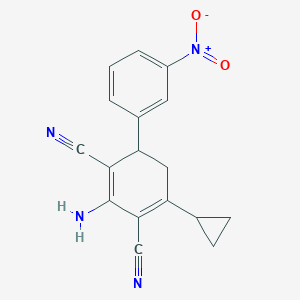![molecular formula C20H24N2O5S B5199695 N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5199695.png)
N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPB is a sulfonamide derivative and has been synthesized through various methods.
Mécanisme D'action
MPB exerts its effects through various mechanisms, including the inhibition of protein kinases, the modulation of transcription factors, and the regulation of ion channels. MPB has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. MPB has also been shown to modulate transcription factors such as NF-κB, which is involved in inflammation and cell survival. Additionally, MPB has been shown to regulate ion channels such as TRPM7, which is involved in cell migration and invasion.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, the protection against oxidative stress, and the improvement of cognitive function. MPB has also been shown to have minimal toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MPB has several advantages for lab experiments, including its high purity and yield, its well-characterized mechanism of action, and its potential applications in various fields of research. However, MPB also has some limitations, including its limited solubility in aqueous solutions and its high cost.
Orientations Futures
There are several future directions for research on MPB, including the investigation of its potential applications in other fields of research, such as cardiovascular disease and diabetes. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could improve its potential as a therapeutic agent. Furthermore, the investigation of the combination of MPB with other drugs could enhance its efficacy and reduce its limitations.
Méthodes De Synthèse
MPB has been synthesized through various methods, including the reaction of 4-methoxyphenol with 2-(2-chloroethoxy)ethylamine, followed by reaction with 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride. Another method involves the reaction of 4-methoxyphenol with 2-(2-chloroethoxy)ethylamine, followed by reaction with 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride, and then treatment with sodium methoxide. These methods have resulted in the production of MPB with high yields and purity.
Applications De Recherche Scientifique
MPB has been studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, MPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, MPB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, MPB has been shown to protect against oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-17-7-9-18(10-8-17)27-15-13-21-28(24,25)19-11-5-16(6-12-19)22-14-3-2-4-20(22)23/h5-12,21H,2-4,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGOOYSPESCBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

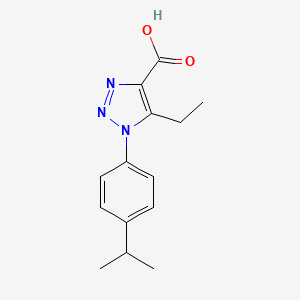
![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5199620.png)
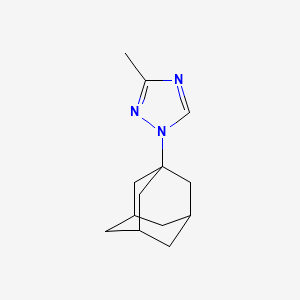
![2-{5-[(4-acetyl-1-piperazinyl)carbonyl]-2-chlorophenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5199630.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5199632.png)
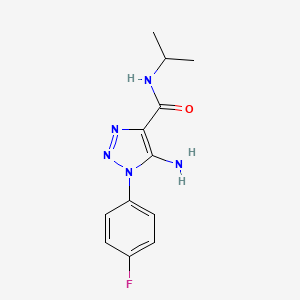
![4-ethyl 2-methyl 5-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5199656.png)
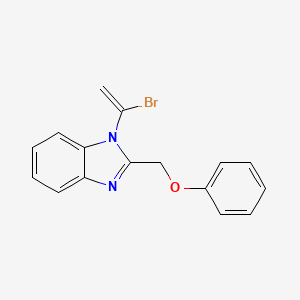
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B5199678.png)
![N-(2,5-dimethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5199681.png)
![1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5199697.png)
![methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5199704.png)
